molecular formula C18H20N2O3S B2848834 N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide CAS No. 942012-60-4

N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide

Cat. No. B2848834
CAS RN: 942012-60-4
M. Wt: 344.43
InChI Key: OIGXIHMYAGAIAD-UHFFFAOYSA-N
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Description

N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide, also known as OPES, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. OPES is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Anticancer Activity

  • Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity : Novel compounds, including N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide derivatives, have been synthesized for potential anticancer applications. One compound demonstrated good activity against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
  • Anticancer Activity of Novel Indenopyridine Derivatives : Some derivatives of N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide exhibited promising anticancer activity against the breast cancer cell line MCF7, with certain compounds showing higher potency than the reference drug Doxorubicin (Ghorab & Al-Said, 2012).

Antimicrobial Activity

  • Synthesis, Characterization, and Anti-Microbial Activity : Novel heterocyclic compounds containing the sulfamido moiety, a derivative of N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide, have been evaluated for their antibacterial and antifungal activities, showing potential as antimicrobial agents (Nunna et al., 2014).

Inhibitors for Biological Targets

  • Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor : Derivatives of N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide have been identified as potential inhibitors of NAAA, an enzyme involved in biological deactivation, and could serve as anti-inflammatory agents (Li et al., 2012).

Synthesis of Novel Compounds

  • Synthesis and Biochemical Evaluation of Substituted Benzenesulfonamides : N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide derivatives have been synthesized and evaluated as inhibitors for membrane-bound phospholipase A2, indicating potential therapeutic applications (Oinuma et al., 1991).

properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18-7-4-13-20(18)17-10-8-16(9-11-17)19-24(22,23)14-12-15-5-2-1-3-6-15/h1-3,5-6,8-11,19H,4,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGXIHMYAGAIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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